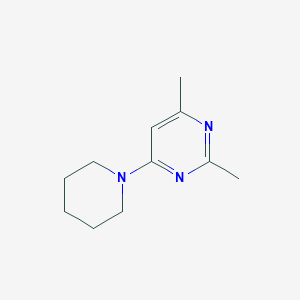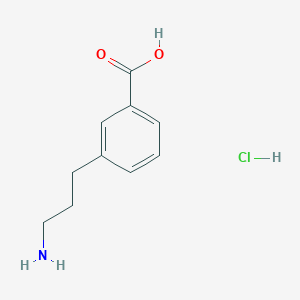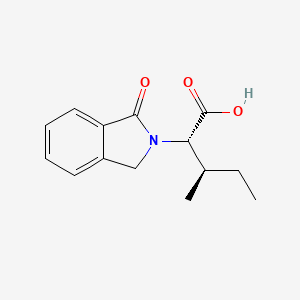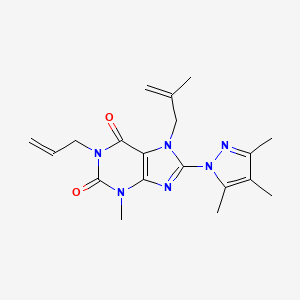![molecular formula C17H22N2O3S B2536228 8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898436-27-6](/img/structure/B2536228.png)
8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The sulfonyl group attached to the piperidine ring could potentially increase the compound’s solubility in water, and the pyrrolo[3,2,1-ij]quinolinone moiety is a bicyclic system that might contribute to the compound’s potential biological activity.
Physical And Chemical Properties Analysis
Based on the compound’s structure, it might exhibit a balance of hydrophilic and hydrophobic properties due to the presence of the sulfonyl group and the largely hydrocarbon structure, respectively .科学的研究の応用
Inhibition of SLC15A4
The compound has been identified as an inhibitor of SLC15A4 . SLC15A4 is a protein that plays a crucial role in the nucleic acid-sensing TLR7/8 pathway, which activates IRF5 . By disrupting the SLC15A4-TASL adapter module, the compound inhibits this pathway .
Regulation of Immune Signaling
The compound has been found to regulate immune signaling . It does this by inhibiting the Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune signaling . This makes it a target of high interest for the treatment of cancer .
Proteostatic Regulation of TASL
The compound has been found to lead to the degradation of the immune adapter TASL . This is achieved by binding the inhibitor to a lysosomal outward-open conformation of SLC15A4, which is incompatible with TASL binding on the cytoplasmic side .
Interruption of TLR7/8-IRF5 Signaling Pathway
The compound interrupts the TLR7/8-IRF5 signaling pathway . This prevents downstream proinflammatory responses, which is beneficial in the treatment of diseases like systemic lupus erythematosus .
Potential Therapeutic for Systemic Lupus Erythematosus
The compound has been associated with potential therapeutic effects against systemic lupus erythematosus . This is due to its ability to block responses in disease-relevant human immune cells from patients .
Synthesis and Chemical Properties
The compound and related compounds have been extensively studied for their synthesis, spectral analysis, and potential applications in various fields. These compounds exhibit significant biological activities due to the presence of functional groups such as 1,3,4-oxadiazole, sulfamoyl, and piperidine.
Antibacterial and Antimicrobial Studies
Derivatives related to the compound possess valuable antibacterial properties. These compounds exhibit significant anti-bacterial and anti-fungal activities, indicating their potential in treating microbial infections.
Drug Development and Molecular Modeling
The chemical framework of the compound serves as a foundation for developing new drugs with enhanced therapeutic properties. A study on new organosulfur metallic compounds, which included sulfonamide-based Schiff base ligands, revealed their potential as potent drugs through comprehensive synthesis, molecular modeling, spectral analysis, and antimicrobial evaluations.
特性
IUPAC Name |
6-(3-methylpiperidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-3-2-7-18(11-12)23(21,22)15-9-13-4-5-16(20)19-8-6-14(10-15)17(13)19/h9-10,12H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNDWJWSRFSJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51088130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2536150.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2536151.png)



![2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B2536155.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2536160.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2536164.png)


